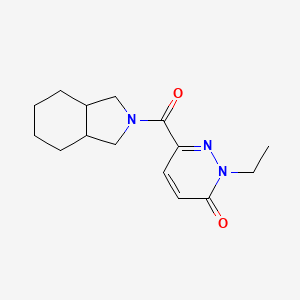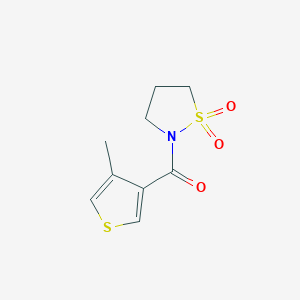
5-fluoro-2-methyl-N-(1H-pyrazol-5-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2-methyl-N-(1H-pyrazol-5-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine, also known as "5F-MDMB-PINACA," is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. The compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been banned in many countries due to their potential for abuse and harmful side effects.
Aplicaciones Científicas De Investigación
5F-MDMB-PINACA has been primarily used in scientific research to study its effects on the endocannabinoid system, which is involved in many physiological processes, including pain sensation, appetite, and mood regulation. The compound has also been used to investigate the potential therapeutic applications of synthetic cannabinoids, such as their ability to treat pain, inflammation, and neurological disorders.
Mecanismo De Acción
Like other synthetic cannabinoids, 5F-MDMB-PINACA acts as an agonist for the cannabinoid receptors CB1 and CB2, which are found throughout the body, including the brain, immune system, and peripheral tissues. Activation of these receptors by 5F-MDMB-PINACA leads to a range of effects, including altered mood, perception, and cognition.
Biochemical and Physiological Effects
Studies have shown that 5F-MDMB-PINACA produces a range of physiological and behavioral effects, including hypothermia, reduced locomotor activity, and increased pain sensitivity. The compound has also been shown to affect the release of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and reward processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5F-MDMB-PINACA in lab experiments is its high potency, which allows researchers to study the effects of synthetic cannabinoids at lower doses. However, the compound's potency also poses a risk of overdose and adverse side effects, which must be carefully monitored. Additionally, the legal status of synthetic cannabinoids varies by country, which may limit their availability for research purposes.
Direcciones Futuras
Future research on 5F-MDMB-PINACA may focus on investigating its potential therapeutic applications, such as its ability to treat pain, inflammation, and neurological disorders. Additionally, studies may explore the long-term effects of synthetic cannabinoids on the brain and body, as well as the development of new compounds with improved safety and efficacy profiles.
Conclusion
In conclusion, 5F-MDMB-PINACA is a synthetic cannabinoid that has gained attention in recent years due to its potent psychoactive effects. The compound has been primarily used in scientific research to study its effects on the endocannabinoid system and investigate its potential therapeutic applications. While 5F-MDMB-PINACA has advantages for lab experiments, its high potency and potential for adverse side effects must be carefully monitored. Future research may focus on exploring the compound's therapeutic potential and developing new compounds with improved safety and efficacy profiles.
Métodos De Síntesis
The synthesis of 5F-MDMB-PINACA involves the reaction of 5-fluoro-2-methyl-1-naphthalenylamine with 1-(5-bromopentyl)-1H-pyrazole-5-carboxylic acid methyl ester in the presence of a base and a palladium catalyst. The resulting product is then purified through chromatography to yield the final compound.
Propiedades
IUPAC Name |
5-fluoro-2-methyl-N-(1H-pyrazol-5-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3/c1-10-5-6-12-13(3-2-4-14(12)16)15(10)17-9-11-7-8-18-19-11/h2-4,7-8,10,15,17H,5-6,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHVMXSKTGZHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1NCC3=CC=NN3)C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Methylsulfonylethyl)-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7584116.png)
![2-Methyl-5-(1-thia-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3,4-oxadiazole](/img/structure/B7584128.png)

![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)ethanone](/img/structure/B7584151.png)
![N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine](/img/structure/B7584159.png)


![[1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl]urea](/img/structure/B7584175.png)



![1-[2-(1,2,4-Triazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1-benzazepine](/img/structure/B7584205.png)

